3,5-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine
Description
3,5-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine is a cyclohexanamine derivative featuring a branched alkyl substituent (3-methylbutan-2-yl) at the nitrogen atom and two methyl groups at positions 3 and 5 on the cyclohexane ring.
Properties
Molecular Formula |
C13H27N |
|---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
3,5-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H27N/c1-9(2)12(5)14-13-7-10(3)6-11(4)8-13/h9-14H,6-8H2,1-5H3 |
InChI Key |
ZCUQVWDSXFIVFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)NC(C)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.
Introduction of Methyl Groups: The methyl groups at the 3 and 5 positions can be introduced through Friedel-Crafts alkylation or other alkylation reactions using appropriate methylating agents.
Amination: The introduction of the amine group can be achieved through reductive amination or nucleophilic substitution reactions. The 3-methylbutan-2-yl group can be introduced via alkylation of the amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts such as palladium or platinum for hydrogenation reactions.
Solvents: Selection of suitable solvents like toluene or dichloromethane to facilitate the reactions.
Temperature and Pressure: Control of reaction temperature and pressure to optimize the reaction rates and product formation.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the cyclohexane ring or the amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted cyclohexane derivatives.
Scientific Research Applications
3,5-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to signal transduction and cellular responses.
Enzyme Inhibition: Inhibition of enzyme activity, affecting metabolic pathways and biochemical processes.
Pathway Modulation: Modulation of signaling pathways, influencing cellular functions and physiological responses.
Comparison with Similar Compounds
Key Comparative Insights
Structural Variations and Physicochemical Properties :
- Branching and Steric Effects : The 3-methylbutan-2-yl group in the target compound introduces moderate steric hindrance compared to the bulkier pentan-3-yl group () or the smaller propan-2-yl group (). This impacts solubility and reactivity in substitution reactions.
- Electron-Donating Groups : Methyl substituents on the cyclohexane ring (e.g., 3,5-dimethyl vs. 3,3,5-trimethyl) alter electron density, influencing hydrogen bonding and interaction with biological targets .
Synthetic Routes: Most analogs are synthesized via reductive amination (e.g., ) or alkylation of cyclohexanone derivatives. Industrial-scale production often employs continuous flow reactors for higher efficiency ().
Biological and Functional Differences :
- The pentan-3-yl derivative () is explicitly studied for enzyme/receptor interactions, while the cyclopropylmethyl analog () may exhibit unique binding due to its strained ring system.
- Methoxy-containing analogs () show enhanced solubility, making them suitable for drug delivery applications.
Unique Features of the Target Compound
- Drug Penetration : Moderate lipophilicity may enhance blood-brain barrier permeability compared to more polar analogs (e.g., ’s ethoxyethyl derivative).
- Synthetic Versatility : The branched alkyl chain allows for further functionalization, such as oxidation to ketones or coupling reactions.
Biological Activity
3,5-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine, also known by its CAS number 1342748-67-7, is a compound with potential biological activity that warrants detailed exploration. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C13H27N
- Molecular Weight : 197.36 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Receptor Interaction : Initial studies suggest that this compound may interact with various neurotransmitter receptors, potentially influencing central nervous system (CNS) activity.
- Anti-inflammatory Properties : There is emerging evidence indicating that this compound might exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
While specific mechanisms for this compound are still under investigation, preliminary data suggest the following pathways:
- Modulation of Neurotransmitter Release : The compound may enhance or inhibit the release of neurotransmitters such as dopamine and serotonin, impacting mood and cognitive functions.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| CNS Activity | Modulation of neurotransmitter levels | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Neuroprotection | Protection against oxidative stress |
Case Study: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of this compound resulted in a significant decrease in pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases such as arthritis.
Case Study: Neuroprotective Potential
In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress. This finding supports its potential application in neurodegenerative disorders like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
